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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-5-

methylaniline

CAS No.: 344794-49-6

Cat. No.: B3382628

Get Quote

Technical Guide: 2-Chloro-4-methoxy-5-
methylaniline
Executive Summary
2-Chloro-4-methoxy-5-methylaniline (CAS: 344794-49-6) is a polysubstituted aniline

derivative serving as a critical pharmacophore in medicinal chemistry.[1] Characterized by its

electron-rich aromatic core balanced by the electron-withdrawing chlorine atom, it functions as

a "privileged scaffold" for constructing the ATP-binding hinge region of kinase inhibitors,

specifically targeting EGFR (Epidermal Growth Factor Receptor) mutations. Its unique

substitution pattern—combining steric bulk (methyl) with electronic modulation (chloro/methoxy)

—optimizes binding affinity and metabolic stability in drug candidates.

Molecular Architecture & Physiochemical Profile
The compound features a benzene ring tetrasubstituted with an amine, chlorine, methoxy, and

methyl group. This dense functionalization dictates its solubility, basicity, and reactivity profile.
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Fundamental Data
Property Specification

CAS Number 344794-49-6

IUPAC Name 2-Chloro-4-methoxy-5-methylaniline

Molecular Formula C₈H₁₀ClNO

Molecular Weight 171.62 g/mol

SMILES NC1=CC(C)=C(OC)C=C1Cl

InChI Key GQFBKYDJLDUZIV-UHFFFAOYSA-N

Appearance Brown to dark-brown crystalline solid

Storage Condition 2–8°C (Inert atmosphere, light-sensitive)

Electronic & Steric Analysis
Amine (C1): The primary nucleophile. Its basicity is slightly reduced by the inductive effect (-

I) of the ortho-chlorine but enhanced by the resonance donation (+M) of the para-methoxy

group.

Chlorine (C2): Provides lipophilicity and metabolic blockage at the ortho position, preventing

oxidative metabolism.

Methoxy (C4): A strong electron-donating group (EDG) that increases electron density at the

amine, enhancing nucleophilicity for coupling reactions.

Methyl (C5): Adds steric bulk, often crucial for inducing the correct conformational twist in

biaryl drug molecules to fit into hydrophobic pockets of enzymes.

Synthetic Pathways & Process Chemistry
The synthesis of 2-Chloro-4-methoxy-5-methylaniline is typically achieved via a

regioselective nitration-reduction sequence starting from 4-Chloro-2-methoxytoluene. This

route leverages the synergistic directing effects of the methoxy and methyl groups to install the

nitrogen at the desired position.
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Reaction Mechanism Visualization
The following diagram illustrates the regioselective logic where the para-directing power of the

methoxy group dominates, directing nitration to the C5 position (relative to toluene numbering).

4-Chloro-2-methoxytoluene
(Precursor)

Intermediate:
2-Chloro-4-methoxy-5-methylnitrobenzene

Nitration
HNO3 / H2SO4

0-5°C (Regioselective) Target:
2-Chloro-4-methoxy-5-methylaniline

Reduction
Fe / NH4Cl or H2/Pd-C

Reflux

Click to download full resolution via product page

Figure 1: Synthetic workflow leveraging cooperative directing effects to install the amine

functionality.

Detailed Experimental Protocol
Step 1: Regioselective Nitration

Charge: In a chemically resistant reactor, dissolve 4-Chloro-2-methoxytoluene (1.0 eq) in

concentrated H₂SO₄ (5.0 vol).

Cool: Lower internal temperature to 0–5°C using a cryostat.

Addition: Dropwise add fuming HNO₃ (1.1 eq) over 60 minutes, maintaining temperature

<10°C. Note: The methoxy group strongly activates the para-position (C5), directing the nitro

group precisely where the amine is required.

Quench: Pour reaction mixture onto crushed ice/water.

Isolation: Filter the precipitated yellow solid (2-Chloro-4-methoxy-5-methylnitrobenzene).

Wash with cold water until pH is neutral. Recrystallize from ethanol if necessary.

Step 2: Bechamp Reduction (Iron/Ammonium Chloride)

Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

Catalyst: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
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Reflux: Heat to vigorous reflux (approx. 78°C) for 2–4 hours. Monitor consumption of starting

material via TLC or HPLC.

Workup: Hot filter through a Celite pad to remove iron oxides.

Purification: Concentrate the filtrate. Alkalinize with NaHCO₃ and extract with Ethyl Acetate.

Dry over Na₂SO₄ and concentrate to yield the brown solid product.

Reactivity & Functionalization
This aniline is a versatile building block. Its reactivity is defined by the availability of the amine

for nucleophilic attack and the aromatic ring for electrophilic substitution.

Reaction Type
Reagent /
Condition

Outcome Application

Acylation / Amide

Coupling
Acyl Chlorides / HATU Amide Formation

Linkage to kinase

hinge-binder scaffolds

(e.g., Quinazolines,

Pyrimidines).

Isocyanate Formation Triphosgene / DIPEA Urea Formation

Synthesis of urea-

based inhibitors or

PROTAC linkers.

Sandmeyer Reaction NaNO₂ / CuX Diazonium Salt

Conversion to halides

or nitriles for scaffold

diversification.

Reductive Amination
Aldehydes /

NaBH(OAc)₃
Secondary Amine

Modulating solubility

and pKa of the drug

candidate.

Application Vector: Pharmaceutical Intermediates
The 2-Chloro-4-methoxy-5-methylaniline motif is structurally homologous to the "tail" regions

of several 3rd-generation EGFR inhibitors.
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Kinase Selectivity: The 2-chloro substituent often occupies a small hydrophobic pocket in the

ATP binding site, improving selectivity against Wild-Type (WT) EGFR while maintaining

potency against T790M mutants.

Metabolic Stability: The combination of the chlorine and methyl groups on the phenyl ring

hinders CYP450-mediated oxidation, prolonging the half-life of the final drug molecule.

PROTAC Development: Recent research utilizes this aniline as a handle for E3 ligase

recruitment linkers in the degradation of oncogenic proteins [1].

Safety & Handling Protocols (E-E-A-T)
As an aromatic aniline derivative, this compound poses specific toxicological risks.

Acute Toxicity: Harmful if swallowed or inhaled. Potential for Methemoglobinemia (oxidation

of hemoglobin), leading to cyanosis.

Skin Sensitization: May cause allergic skin reactions.

Carcinogenicity: Suspected carcinogen (Category 2). Handle with extreme caution.

Self-Validating Safety System:

Engineering Controls: Always handle inside a certified fume hood.

PPE: Double nitrile gloves, lab coat, and safety goggles.

Decontamination: In case of spill, treat with dilute acetic acid followed by absorption with

sand/vermiculite. Do not use bleach (potential for chloroamine formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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